3-Bromo-5-chloro-1,2,4-thiadiazole

Description

The exact mass of the compound 3-Bromo-5-chloro-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-chloro-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

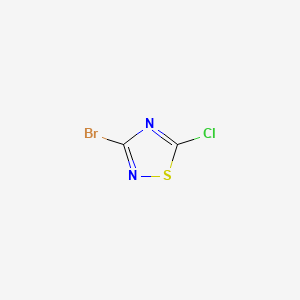

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClN2S/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUWGEWQRCXJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369346 | |

| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37159-60-7 | |

| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthetic Pathway of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its unique substitution pattern offers versatile reactivity for further molecular elaboration. This technical guide outlines a proposed synthetic pathway for 3-Bromo-5-chloro-1,2,4-thiadiazole, based on established methodologies for the synthesis of analogous 3,5-dihalo-1,2,4-thiadiazoles. Due to the limited availability of a direct, published experimental protocol for this specific molecule, the following pathway is presented as a well-supported hypothesis based on the known reactivity of related compounds.

Proposed Synthesis Pathway

The most plausible route for the synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole involves the reaction of a suitable amidine precursor with a sulfur- and chlorine-containing reagent. A well-established method for the synthesis of 3-substituted-5-chloro-1,2,4-thiadiazoles is the reaction of an amidine with trichloromethanesulfenyl chloride (Cl3CSCl). This reaction, often referred to as the Goerdeler reaction, provides a direct route to the desired heterocyclic core.

In this proposed pathway, Bromoformamidine hydrobromide would serve as the key starting material, reacting with trichloromethanesulfenyl chloride in the presence of a base to yield the target molecule.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Notes |

| Bromoformamidine hydrobromide | CH3Br2N2 | 202.86 | Starting Material | Precursor for the 3-bromo substituent. |

| Trichloromethanesulfenyl chloride | CCl4S | 185.88 | Reagent | Source of the C-S-Cl fragment. |

| Sodium hydroxide | NaOH | 40.00 | Base | Neutralizes HBr and HCl byproducts. |

| Dichloromethane | CH2Cl2 | 84.93 | Solvent | Inert reaction medium. |

| Water | H2O | 18.02 | Solvent/Quenching | Used for workup. |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Drying Agent | Removes residual water from the organic phase. |

Reaction Parameters

| Parameter | Value | Notes |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at low temperature and then allowed to warm. |

| Reaction Time | 2 - 6 hours | Monitoring by TLC is recommended. |

| Stoichiometry (Amidine:Reagent:Base) | 1 : 1 : 2 | Molar equivalents. |

| Work-up Procedure | Aqueous extraction, drying, and solvent evaporation. | Standard organic synthesis work-up. |

| Purification | Column chromatography or distillation. | To isolate the pure product. |

Experimental Protocol (Hypothetical)

Synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with bromoformamidine hydrobromide (1.0 eq) and dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Base: An aqueous solution of sodium hydroxide (2.0 eq) is added dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0 °C.

-

Addition of Trichloromethanesulfenyl Chloride: Trichloromethanesulfenyl chloride (1.0 eq) is dissolved in dichloromethane (20 mL) and added dropwise to the reaction mixture over 30 minutes. The reaction mixture is stirred at 0 °C for an additional hour.

-

Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for a further 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 3-Bromo-5-chloro-1,2,4-thiadiazole.

Synthesis Pathway Diagram

Caption: Proposed synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole. The outlined methodology is based on the well-established Goerdeler reaction for the synthesis of related 5-chloro-1,2,4-thiadiazoles. Researchers and scientists in drug development can use this guide as a foundational reference for the laboratory-scale preparation of this important intermediate. It is crucial to note that optimization of reaction conditions may be necessary to achieve satisfactory yields and purity. Standard laboratory safety precautions should be strictly adhered to when handling the described reagents.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of a reactive 1,2,4-thiadiazole core with bromo and chloro substituents, make it a versatile building block for the synthesis of novel bioactive molecules.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-chloro-1,2,4-thiadiazole, offering valuable data for researchers engaged in its use.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-1,2,4-thiadiazole is presented in the tables below. This data is essential for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂BrClN₂S | [1][2] |

| CAS Number | 37159-60-7 | [1][2] |

| Molecular Weight | 199.46 g/mol | [2] |

| Physical State | Clear, colorless to yellow liquid or solid | [1] |

| Melting Point | 24-25 °C | Fisher Scientific |

| Boiling Point | 192-194 °C at 760 mmHg | Fisher Scientific |

| Density (estimated) | 2.161 g/cm³ | ChemicalBook |

| Purity | Typically ≥95% or ≥98% | [1] |

Table 2: Chemical and Reactivity Properties

| Property | Value/Information | Source |

| pKa (predicted) | -3.72 | ChemicalBook |

| logP (predicted) | 1.85 | Molinspiration |

| Stability | Stable under normal conditions. | Fisher Scientific |

| Incompatibilities | Strong oxidizing agents, Strong bases. | Fisher Scientific |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Sulfur oxides, Hydrogen chloride gas. | Fisher Scientific |

| Reactivity | The 1,2,4-thiadiazole ring is susceptible to nucleophilic attack. The 5-position is a particularly reactive site for nucleophilic substitution. Can act as a covalent modifier of cysteine residues in proteins. | General Thiadiazole Chemistry |

Experimental Protocols

General Synthesis of 3-Chloro-5-substituted-1,2,4-thiadiazoles via Oxidative Cyclization

This method involves the oxidative cyclization of monoalkylated dipotassium cyanodithioimidocarbonate derivatives.

Workflow:

Caption: General workflow for the synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles.

Detailed Methodology:

-

Alkylation: Dipotassium cyanodithioimidocarbonate is alkylated with an appropriate alkyl bromide in a mixture of water and acetone. The reaction is typically carried out at 0 °C and then allowed to proceed at room temperature for 24 hours.

-

Oxidative Cyclization: The resulting monoalkyl derivative is then subjected to oxidative cyclization using sulfuryl chloride in chloroform. This reaction is also initiated at 0 °C and then stirred at room temperature for 24 hours to yield the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole.

Note: To synthesize 3-Bromo-5-chloro-1,2,4-thiadiazole, a different synthetic route would be required, as this protocol introduces a sulfanyl substituent at the 5-position.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. Due to the absence of protons in 3-Bromo-5-chloro-1,2,4-thiadiazole, ¹H NMR would primarily be used to confirm the absence of proton-containing impurities. ¹³C NMR would show two signals corresponding to the two carbon atoms in the thiadiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations within the molecule.

Reactivity and Potential Signaling Pathway Interactions

The electrophilic nature of the carbon atoms in the 1,2,4-thiadiazole ring, enhanced by the presence of two electronegative nitrogen atoms and two halogen substituents, makes 3-Bromo-5-chloro-1,2,4-thiadiazole a reactive species.

Covalent Modification of Cysteine Residues

Recent studies on related 2,3,5-substituted[1][2]-thiadiazoles have shown that they can act as covalent inhibitors of cysteine proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. This interaction proceeds via a nucleophilic attack by the cysteine thiol on the thiadiazole ring, leading to ring-opening. This suggests that 3-Bromo-5-chloro-1,2,4-thiadiazole could potentially act as a covalent modifier of cysteine residues in various proteins, thereby modulating their function.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Overview

3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique arrangement of nitrogen, sulfur, and halogen atoms renders it highly reactive and valuable for constructing more complex molecular architectures.[1] This technical guide provides a comprehensive overview of its chemical properties, applications in research and development, and detailed experimental protocols for its use.

CAS Number: 37159-60-7

Molecular Formula: C₂BrClN₂S

Chemical Structure:

The structure of 3-Bromo-5-chloro-1,2,4-thiadiazole consists of a five-membered thiadiazole ring with a bromine atom at position 3 and a chlorine atom at position 5.

Caption: Chemical structure of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromo-5-chloro-1,2,4-thiadiazole.

| Property | Value | Reference |

| CAS Number | 37159-60-7 | [2] |

| Molecular Weight | 199.46 g/mol | [2] |

| Molecular Formula | C₂BrClN₂S | [2] |

| Physical State | Clear colorless to yellow liquid | [1] |

| Purity | ≥95% | [3] |

Applications in Research and Drug Development

3-Bromo-5-chloro-1,2,4-thiadiazole is a key building block in the synthesis of a variety of biologically active molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The thiadiazole ring is a known pharmacophore that can impart specific pharmacological properties to a molecule.[1]

The reactivity of the carbon-halogen bonds allows for selective functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl groups, leading to the development of novel compounds. For instance, it has been used as a precursor in the synthesis of 5-aryl-3-amino-1,2,4-thiadiazoles, which are of interest in medicinal chemistry.[2]

Experimental Protocols

The halogen atoms on the 1,2,4-thiadiazole ring are susceptible to nucleophilic substitution and cross-coupling reactions. A common application of 3-Bromo-5-chloro-1,2,4-thiadiazole is in palladium-catalyzed cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using 3-Bromo-5-chloro-1,2,4-thiadiazole, adapted from a procedure for a similar substrate.[2]

Reaction:

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd catalyst)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 mmol, 1.0 equiv).

-

Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst (0.05 mmol, 0.05 equiv).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

The reaction mixture is heated to 80 °C under a nitrogen atmosphere and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-5-chloro-1,2,4-thiadiazole.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Safety Information

As with any halogenated organic compound, 3-Bromo-5-chloro-1,2,4-thiadiazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

The Halogenated Thiadiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The halogenated thiadiazoles, a unique class of five-membered heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Their journey, from early synthetic explorations to their current status as privileged scaffolds in the development of targeted therapeutics, is a testament to the enduring power of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and history of halogenated thiadiazoles, detailed experimental protocols for their synthesis, a comprehensive summary of their biological activities with quantitative data, and a visual representation of their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

A Historical Overview: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry

The story of halogenated thiadiazoles is intrinsically linked to the broader history of thiadiazole chemistry. The 1,3,4-thiadiazole ring system, the most extensively studied isomer, was first described by Fischer in 1882, with its true nature being elucidated in 1890 by Freund and Kuh.[1] However, it was not until the mid-20th century that the synthesis of the parent 1,3,4-thiadiazole was achieved in 1956.[1] The introduction of halogen atoms onto this versatile scaffold marked a pivotal moment, unlocking a vast new area of chemical space and biological activity.

Early methods for the synthesis of halogenated thiadiazoles primarily relied on the diazotization of 2-amino-1,3,4-thiadiazoles followed by a Sandmeyer-type reaction. This versatile reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an amino group into a halide via a diazonium salt intermediate. This approach proved to be a robust and efficient way to introduce chlorine, bromine, and iodine onto the thiadiazole ring, paving the way for the exploration of their structure-activity relationships.[2]

The initial interest in halogenated thiadiazoles was largely driven by their potential as intermediates in the synthesis of more complex molecules. The halogen atom, being a good leaving group, could be readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functional groups at the 2- or 5-position of the thiadiazole ring.[1] This chemical tractability made them attractive building blocks for the construction of libraries of compounds for biological screening.

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in research into the biological activities of halogenated thiadiazoles. Scientists discovered that the incorporation of halogens often led to a significant enhancement of a compound's therapeutic properties, including its potency, selectivity, and pharmacokinetic profile. This has led to the identification of halogenated thiadiazole derivatives with a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, antiviral, and, most notably, anticancer properties.[2][3] Today, the halogenated thiadiazole motif is a key component in a multitude of investigational drugs and serves as a critical pharmacophore in the ongoing quest for novel and effective therapeutic agents.

Synthetic Methodologies: Crafting the Halogenated Thiadiazole Core

The synthesis of halogenated thiadiazoles can be broadly categorized into two main approaches: the direct halogenation of a pre-formed thiadiazole ring and the cyclization of halogen-containing precursors.

Halogenation of Pre-formed Thiadiazole Rings

The most common and historically significant method for the synthesis of 2-halo-1,3,4-thiadiazoles is the Sandmeyer reaction, which utilizes 2-amino-1,3,4-thiadiazoles as starting materials.

Experimental Protocol: Synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole via Sandmeyer Reaction [4]

-

Reagents and Materials:

-

2-Amino-5-ethyl-1,3,4-thiadiazole

-

Copper(II) bromide (CuBr₂)

-

n-Amyl nitrite

-

Acetonitrile

-

Dimethylacetamide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 2-amino-5-ethyl-1,3,4-thiadiazole (1.00 g) in a mixture of acetonitrile (20 mL) and dimethylacetamide (20 mL), add copper(II) bromide (2.07 g) and n-amyl nitrite (1.40 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add a saturated aqueous ammonium chloride solution and extract the mixture with ethyl acetate.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient (95/5 to 80/20) to afford 2-bromo-5-ethyl-1,3,4-thiadiazole as a colorless liquid.

-

-

Yield: 50%[4]

-

Characterization: Mass spectrometry (APCI) m/z: 193/195 [M+H]⁺[4]

Another approach involves the direct bromination of the thiadiazole ring using bromine in the presence of an acid and an oxidizing agent.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole by Direct Bromination [5]

-

Reagents and Materials:

-

2-Amino-1,3,4-thiadiazole

-

Acid solution (e.g., hydrobromic acid)

-

Bromine

-

Oxidizing agent (e.g., hydrogen peroxide, hypochlorite)

-

Alkali solution (for neutralization)

-

-

Procedure:

-

Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acid solution.

-

Reaction: Mix the solution with bromine for a preliminary reaction. Then, in the presence of an oxidant, continue the reaction to obtain the brominated material. The reaction is typically carried out at a temperature of 15 to 30 °C.[5]

-

Alkali analysis: Neutralize the reaction mixture with an alkali solution to precipitate the 2-amino-5-bromo-1,3,4-thiadiazole.

-

Cyclization of Halogen-Containing Precursors

An alternative strategy involves the construction of the thiadiazole ring from acyclic precursors that already contain a halogen atom. For example, the reaction of 1-bromo-2-acylacetylenes with thiosemicarbazide derivatives can yield halogenated 2-acylmethylene-1,3,4-thiadiazoles.[6]

Data Presentation: A Quantitative Look at Biological Activity

The introduction of halogens has a profound impact on the biological activity of thiadiazoles. The following tables summarize the quantitative data for the anticancer, antimicrobial, and antifungal activities of various halogenated thiadiazole derivatives.

Table 1: Anticancer Activity of Halogenated Thiadiazoles

| Compound ID | Halogen | Position | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

| 29i | Bromo | ortho-phenyl | MCF-7 | 0.0293 (EGFR inhibition) | [7] |

| 29i | Bromo | ortho-phenyl | HER-2 | 0.05569 (HER-2 inhibition) | [7] |

| 14a-c | Chloro | 4-phenyl | MCF-7, HepG2 | 2.32 - 8.35 | [7] |

| 8a | - | - | Various | 1.62 - 4.61 | [7] |

| ST10 | Trifluoromethyl | 2-phenylamino | MCF-7 | 49.6 | [8] |

| ST10 | Trifluoromethyl | 2-phenylamino | MDA-MB-231 | 53.4 | [8] |

| B11 | - | - | NCI-H2228 | ALKwt IC₅₀ = 9.19 nM | [9] |

| B11 | - | - | NCI-H2228 | ALKL1196M IC₅₀ = 5.57 nM | [9] |

| B11 | - | - | NCI-H2228 | ALKG1202R IC₅₀ = 15.6 nM | [9] |

| Compound with 2-Cl-phenyl | Chloro | 2-phenyl | Various | 0.11 - 1.23 | [2] |

Table 2: Antimicrobial and Antifungal Activity of Halogenated Thiadiazoles

| Compound Class | Halogen | Organism | Activity (MIC, µg/mL) | Reference |

| Chlorinated Thiazolidinones | Chloro | E. coli TolC-mutant | 16 | [10] |

| Chlorinated Thiazolidinone 16d | Chloro | MRSA, L. monocytogenes, MDR S. epidermidis | 8 - 64 | [10] |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | - | Candida species | 8 - 96 | [11] |

| Thiazole derivatives T2, T3, T4 | - | C. albicans | 0.008 - 0.98 | [12] |

Table 3: Antiviral Activity of Halogenated Thiadiazoles

| Compound ID | Target Virus | Activity (EC₅₀, µg/mL) | Reference |

| 1 | HIV-1 (IIIB) | > 14 | [13] |

| 1 | HIV-2 (ROD) | > 12.4 | [13] |

| 5 | HIV-1 (IIIB) | > 12.6 | [13] |

| 5 | HIV-2 (ROD) | > 12.5 | [13] |

| 6 | HIV-1 (IIIB) | 0.96 | [13] |

| 6 | HIV-2 (ROD) | 2.92 | [13] |

| 50 | Sindbis virus | 9.6 | [13] |

Mandatory Visualization: Unraveling the Mechanisms of Action

The therapeutic effects of halogenated thiadiazoles are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Caption: Anticancer mechanisms of halogenated thiadiazoles.

The diagram above illustrates three primary mechanisms through which halogenated thiadiazoles exert their anticancer effects. These include the inhibition of key protein kinases such as EGFR, ALK, and Abl, which are crucial for cancer cell proliferation and survival.[2][7][9] Another significant mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitosis.[14] Furthermore, some halogenated thiadiazole derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, leading to altered gene expression and the activation of tumor suppressor genes.[14]

Caption: General workflow for synthesis and screening.

This workflow diagram outlines a common strategy for the synthesis and biological evaluation of halogenated thiadiazole derivatives. The process begins with the readily available 2-amino-1,3,4-thiadiazole, which is converted to the corresponding 2-halo-1,3,4-thiadiazole via a Sandmeyer reaction. This halogenated intermediate then serves as a versatile platform for the introduction of various functional groups through nucleophilic substitution. The resulting library of functionalized thiadiazoles is then subjected to biological screening to identify lead compounds with desired therapeutic activities.

Conclusion

The journey of halogenated thiadiazoles from their initial discovery to their current prominence in drug development underscores their significance as a privileged heterocyclic scaffold. Their synthetic accessibility, coupled with the profound impact of halogenation on their biological activity, has made them a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this technical guide highlight the vast potential of this compound class and are intended to inspire further research and innovation in this exciting field. As our understanding of the intricate signaling pathways that drive disease continues to evolve, the rational design of novel halogenated thiadiazole derivatives holds immense promise for the development of next-generation targeted therapies.

References

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 4. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bepls.com [bepls.com]

Spectroscopic and Analytical Profile of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound recognized for its role as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts high reactivity, making it a versatile building block for more complex molecular architectures. This technical guide provides a summary of its known properties and a predictive overview of its spectroscopic characteristics. It is important to note that detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) and specific experimental protocols for 3-Bromo-5-chloro-1,2,4-thiadiazole are not extensively available in peer-reviewed literature or public databases. The information presented herein is based on general spectroscopic principles and data from related thiadiazole derivatives.

Chemical and Physical Properties

A summary of the fundamental properties of 3-Bromo-5-chloro-1,2,4-thiadiazole is presented in Table 1. This information is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 37159-60-7 | [1][2] |

| Molecular Formula | C₂BrClN₂S | [2] |

| Molecular Weight | 199.46 g/mol | [2] |

| Physical State | Clear colorless to yellow liquid | [1] |

| Purity | Typically ≥95% - 98%+ | [1] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the molecular structure of 3-Bromo-5-chloro-1,2,4-thiadiazole, which lacks hydrogen atoms, proton NMR (¹H NMR) spectroscopy is not applicable for direct characterization. However, Carbon-13 NMR (¹³C NMR) would be a key technique for structural elucidation.

Predicted ¹³C NMR Spectral Data:

The 1,2,4-thiadiazole ring is an aromatic system, and the chemical shifts of the two carbon atoms will be influenced by the electronegative nitrogen and sulfur atoms, as well as the attached bromine and chlorine atoms. The carbon atom bonded to the more electronegative chlorine atom is expected to be at a different chemical shift than the carbon bonded to bromine.

-

Expected Chemical Shift Ranges: The carbon signals for the thiadiazole ring are anticipated to appear in the downfield region of the ¹³C NMR spectrum, likely between δ 140-170 ppm. This is consistent with data from other substituted 1,3,4-thiadiazole derivatives where the ring carbons resonate in this range.

Infrared (IR) Spectroscopy

Infrared spectroscopy would provide valuable information about the vibrational modes of the C-Br, C-Cl, and the thiadiazole ring system.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 1500 - 1600 | C=N stretching vibrations of the thiadiazole ring |

| 1300 - 1400 | Ring stretching vibrations |

| 800 - 1000 | Ring breathing and deformation modes |

| 700 - 800 | C-Cl stretching vibration |

| 500 - 600 | C-Br stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 3-Bromo-5-chloro-1,2,4-thiadiazole, the isotopic pattern of bromine and chlorine would be a key diagnostic feature.

Predicted Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a complex molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic pattern of peaks for the molecular ion.

-

Major Fragmentation Pathways: The fragmentation of the thiadiazole ring is a known process. Common fragmentation patterns for halogenated compounds involve the loss of the halogen atoms (as radicals or HX). Therefore, key fragments would likely correspond to the loss of Br, Cl, or both. The fragmentation of the thiadiazole ring itself could lead to the formation of smaller nitrogen and sulfur-containing ions.

Experimental Protocols: A General Approach

While a specific, validated protocol for the synthesis and analysis of 3-Bromo-5-chloro-1,2,4-thiadiazole is not available, a general workflow for its characterization can be proposed. This workflow is based on standard analytical chemistry techniques.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Logical Relationships in Spectroscopic Analysis

The process of identifying an unknown compound like 3-Bromo-5-chloro-1,2,4-thiadiazole using spectroscopic data follows a logical progression where each technique provides a piece of the puzzle.

Caption: The logical relationship between different spectroscopic techniques in the structural elucidation of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Conclusion

3-Bromo-5-chloro-1,2,4-thiadiazole is a valuable synthetic intermediate. While comprehensive experimental spectroscopic data is not publicly available, this guide provides a predictive framework for its analytical characterization. Researchers working with this compound are encouraged to perform their own detailed spectroscopic analysis to confirm its identity and purity. The predicted data and general workflows presented here can serve as a valuable reference for these analytical endeavors.

References

Theoretical and Computational Analysis of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts a high degree of reactivity, making it a valuable intermediate for the construction of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Bromo-5-chloro-1,2,4-thiadiazole, focusing on its molecular structure, electronic properties, and reactivity. Due to the limited availability of specific experimental and computational data for this particular molecule in the public domain, this paper will also draw upon established computational methodologies and data from structurally related thiadiazole derivatives to provide a predictive framework for its behavior.

Introduction

1,2,4-thiadiazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] The incorporation of halogen atoms, such as bromine and chlorine, into the thiadiazole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 3-Bromo-5-chloro-1,2,4-thiadiazole, with the chemical formula C₂BrClN₂S, is a key intermediate in the synthesis of various proprietary compounds, highlighting its importance in the development of novel drugs and crop protection agents.[1][4]

Molecular Structure and Properties

The molecular structure of 3-Bromo-5-chloro-1,2,4-thiadiazole is characterized by a planar five-membered ring containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4. A bromine atom is attached at position 3, and a chlorine atom at position 5.

Table 1: General Properties of 3-Bromo-5-chloro-1,2,4-thiadiazole

| Property | Value | Reference |

| CAS Number | 37159-60-7 | [4][7][8] |

| Molecular Formula | C₂BrClN₂S | [4] |

| Molecular Weight | 199.46 g/mol | [4] |

| Physical State | Clear colorless to yellow liquid | [1] |

| Purity | Typically ≥98% | [1] |

Computational Methodology

To investigate the theoretical properties of 3-Bromo-5-chloro-1,2,4-thiadiazole, a standard computational approach employing Density Functional Theory (DFT) would be utilized. This section outlines a typical experimental protocol for such a study.

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry of 3-Bromo-5-chloro-1,2,4-thiadiazole. This is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5][9] The optimized structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency analysis.

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular charge transfer and the nature of the bonding within the molecule.[10]

The logical workflow for a typical computational study is illustrated in the following diagram:

Predicted Molecular and Electronic Properties

Based on computational studies of similar halogenated thiadiazoles, the following properties for 3-Bromo-5-chloro-1,2,4-thiadiazole can be anticipated.

Molecular Geometry

The 1,2,4-thiadiazole ring is expected to be planar. The bond lengths and angles will be influenced by the presence of the electronegative halogen atoms. For instance, the C-Br and C-Cl bond lengths will be key parameters.

Table 2: Predicted Geometrical Parameters (Illustrative)

| Parameter | Predicted Value (Å or °) |

| C3-Br | ~1.88 |

| C5-Cl | ~1.72 |

| S1-N2 | ~1.65 |

| N2-C3 | ~1.32 |

| C3-N4 | ~1.38 |

| N4-C5 | ~1.31 |

| C5-S1 | ~1.75 |

| ∠N2-C3-N4 | ~115 |

| ∠C3-N4-C5 | ~108 |

Note: These are illustrative values based on general knowledge of related structures and would require specific DFT calculations for confirmation.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO distributions are critical for understanding the molecule's reactivity. In many thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO can be distributed across the ring and the substituent atoms.[9] The presence of electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO.

The relationship between calculated quantum chemical parameters and the molecule's reactivity is depicted below:

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. scbt.com [scbt.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 37159-60-7 Cas No. | 3-Bromo-5-chloro-1,2,4-thiadiazole | Apollo [store.apolloscientific.co.uk]

- 8. 3-BROMO-5-CHLORO-1,2,4-THIADIAZOLE | 37159-60-7 [chemicalbook.com]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3-Bromo-5-chloro-1,2,4-thiadiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloro-1,2,4-thiadiazole, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1] Due to the absence of publicly available quantitative solubility data, this document outlines a standardized experimental protocol for determining its solubility in a range of common organic solvents. It also provides a structured framework for the presentation of such data, ensuring consistency and comparability across different research and development settings. The methodologies described herein are based on established principles of solubility determination for organic compounds.

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole (CAS No: 37159-60-7) is a heterocyclic compound with the molecular formula C₂BrClN₂S.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms makes it a highly reactive and valuable building block for the synthesis of more complex, biologically active molecules.[1] Understanding the solubility of this intermediate is critical for its effective use in various chemical transformations, including reaction kinetics, purification, and formulation development. This guide presents a standardized approach to determining and documenting the solubility of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Compound Properties:

-

Molecular Formula: C₂BrClN₂S

-

Physical Form: Solid or a clear colorless to yellow liquid.[1]

-

Purity: Typically available at ≥95% or 97% purity.[2]

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for 3-Bromo-5-chloro-1,2,4-thiadiazole in common organic solvents is not widely published. The following table provides a template for researchers to populate with experimentally determined values. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and to specify the temperature at which measurements were taken.

Table 1: Solubility of 3-Bromo-5-chloro-1,2,4-thiadiazole in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Observations |

| Hexane | 0.1 | Data to be determined | |

| Toluene | 2.4 | Data to be determined | |

| Diethyl Ether | 2.8 | Data to be determined | |

| Dichloromethane (DCM) | 3.1 | Data to be determined | |

| Ethyl Acetate | 4.4 | Data to be determined | |

| Acetone | 5.1 | Data to be determined | |

| Isopropanol (IPA) | 3.9 | Data to be determined | |

| Ethanol | 4.3 | Data to be determined | |

| Methanol | 5.1 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | |

| Water | 10.2 | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

3.1. Materials and Equipment

-

3-Bromo-5-chloro-1,2,4-thiadiazole (high purity, ≥97%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5]

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-Bromo-5-chloro-1,2,4-thiadiazole. High-performance liquid chromatography is a commonly used and reliable analytical tool for analyzing saturated solutions.[5]

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-5-chloro-1,2,4-thiadiazole of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the experimental samples.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromo-5-chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents opportunities for selective functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the arylation of this scaffold.[1] These application notes provide detailed protocols and data for the selective Suzuki coupling of 3-Bromo-5-chloro-1,2,4-thiadiazole with various arylboronic acids.

Regioselectivity of the Coupling Reaction

A critical aspect of the Suzuki coupling with 3-Bromo-5-chloro-1,2,4-thiadiazole is the regioselectivity of the reaction. Investigations have demonstrated that the coupling reaction occurs preferentially at the 5-chloro position over the 3-bromo position.[1] This selective reactivity is contrary to the typical reactivity of halogens in similar systems and is a key consideration for synthetic planning. The observed regioselectivity allows for the synthesis of 3-bromo-5-aryl-1,2,4-thiadiazole derivatives, which can be further functionalized at the bromine position in subsequent reactions.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of 3-Bromo-5-chloro-1,2,4-thiadiazole with various arylboronic acids. The data illustrates the scope of the reaction with both electron-rich and electron-deficient coupling partners.

| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3-Bromo-5-phenyl-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 82 |

| 3 | 4-Trifluoromethylphenylboronic acid | 3-Bromo-5-(4-trifluoromethylphenyl)-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 78 |

| 4 | 3-Thienylboronic acid | 3-Bromo-5-(3-thienyl)-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 14 | 75 |

Pd(Amphos)Cl₂ = Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

Experimental Protocols

General Procedure for the Suzuki Coupling of 3-Bromo-5-chloro-1,2,4-thiadiazole

This protocol outlines the general methodology for the selective Suzuki coupling at the 5-position of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole

-

Arylboronic acid (1.2 equivalents)

-

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [Pd(Amphos)Cl₂] (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.

-

Under a positive flow of inert gas, add the palladium catalyst, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.02-0.05 mmol).

-

Add anhydrous 1,4-dioxane (5-10 mL) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-bromo-5-aryl-1,2,4-thiadiazole.

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-5-chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its two distinct halogen atoms at the C3 and C5 positions offer opportunities for selective functionalization, enabling the synthesis of a diverse array of substituted 1,2,4-thiadiazole derivatives. This document provides detailed protocols for the primary methods of functionalizing this scaffold: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).

Regioselectivity Considerations

The functionalization of 3-Bromo-5-chloro-1,2,4-thiadiazole can be directed to either the C3 or C5 position depending on the chosen reaction type and conditions.

-

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond at the C3 position is generally more reactive than the carbon-chlorine (C-Cl) bond at the C5 position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2] Therefore, under typical cross-coupling conditions, selective functionalization at the C3 position is expected.

-

Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions on dihaloheterocycles is more complex and can be influenced by the nature of the nucleophile, solvent, and the electronic properties of the heterocyclic ring.[3][4][5][6] For many electron-deficient heterocyclic systems, the C-Cl bond can be more susceptible to nucleophilic attack than the C-Br bond. Thus, SNAr reactions on 3-Bromo-5-chloro-1,2,4-thiadiazole may favor substitution at the C5 position.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For 3-Bromo-5-chloro-1,2,4-thiadiazole, these reactions are expected to proceed selectively at the C3-bromo position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiadiazole core and various aryl or vinyl groups using a boronic acid or ester.[7][8]

Experimental Protocol: Synthesis of 3-Aryl-5-chloro-1,2,4-thiadiazole

-

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To an oven-dried reaction vessel, add 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add Pd(dppf)Cl₂ (0.03 mmol).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

-

Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3 | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 100 | 10 | 82 |

| 3 | 3-Pyridylboronic acid | 5 | Cs₂CO₃ | DME/H₂O | 85 | 16 | 75 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[9][10]

Experimental Protocol: Synthesis of 3-Amino-5-chloro-1,2,4-thiadiazole Derivatives

-

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a reaction vessel.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Seal the vessel and heat the mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 8 | 90 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 90 | 10 | 85 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Workflow for Buchwald-Hartwig Amination

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling allows for the introduction of terminal alkynes at the C3 position.[11][12][13][14]

Experimental Protocol: Synthesis of 3-Alkynyl-5-chloro-1,2,4-thiadiazole

-

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

To a reaction vessel, add 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous THF or DMF, followed by the terminal alkyne (1.5 mmol) and the amine base (e.g., TEA, 3.0 mmol).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and dilute with ethyl acetate.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 6 | 88 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 4 | 92 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 60 | 8 | 80 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Workflow for Sonogashira Coupling

Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

SNAr reactions provide a complementary approach to functionalize the 3-Bromo-5-chloro-1,2,4-thiadiazole scaffold, likely at the C5-chloro position. This method is particularly useful for introducing heteroatom nucleophiles.

Experimental Protocol: Synthesis of 3-Bromo-5-substituted-1,2,4-thiadiazole

-

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole

-

Nucleophile (e.g., amine, thiol, or alcohol) (2.0-3.0 equivalents)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an excess of an amine nucleophile)

-

A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

-

Procedure:

-

Dissolve 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 mmol) in the chosen polar aprotic solvent in a reaction vessel.

-

Add the nucleophile (2.0-3.0 mmol) and the base (if required).

-

Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Piperidine | Excess Piperidine | DMSO | 80 | 18 | 75 | | 2 | Sodium thiophenoxide | N/A | DMF | 60 | 6 | 85 | | 3 | Sodium methoxide | N/A | Methanol | 65 (reflux) | 12 | 70 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Logical Flow for SNAr Reaction

Conclusion

The protocols outlined in this document provide a comprehensive guide for the selective functionalization of 3-Bromo-5-chloro-1,2,4-thiadiazole. By choosing the appropriate reaction conditions, researchers can achieve substitution at either the C3 or C5 position, enabling the synthesis of a wide range of novel compounds for applications in drug discovery and materials science. Careful monitoring of reaction parameters is recommended to optimize yields and regioselectivity for specific substrates.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. ijnc.ir [ijnc.ir]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Applications of 3-Bromo-5-chloro-1,2,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of nitrogen, sulfur, and halogen atoms renders it highly reactive and suitable for a variety of chemical transformations.[1] This reactivity makes it a valuable intermediate in the synthesis of novel, biologically active molecules for the pharmaceutical and agrochemical industries.[1] The thiadiazole ring system itself is a well-established pharmacophore, known to impart specific pharmacological properties to molecules.[1] Derivatives of 1,2,4-thiadiazole have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Core Applications in Drug Discovery

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. While specific applications starting directly from 3-Bromo-5-chloro-1,2,4-thiadiazole are not extensively detailed in publicly available research, the reactivity of its chloro and bromo substituents offers a clear pathway for the synthesis of diverse compound libraries for screening against various drug targets.

The primary application of 3-Bromo-5-chloro-1,2,4-thiadiazole lies in its use as a scaffold for the generation of substituted 1,2,4-thiadiazole derivatives. The differential reactivity of the bromine and chlorine atoms can potentially be exploited for selective, stepwise functionalization, allowing for the creation of complex molecules with precise stereochemistry and pharmacophoric features.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Synthesis of 5-Aryl-3-chloro-1,2,4-thiadiazoles

Objective: To synthesize 5-aryl-3-chloro-1,2,4-thiadiazoles via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3,5-Dichloro-1,2,4-thiadiazole (or 3-Bromo-5-chloro-1,2,4-thiadiazole)

-

Arylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

K₂CO₃ (Potassium carbonate)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 mmol) in a mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL), add the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-aryl-3-chloro-1,2,4-thiadiazole.[2]

Quantitative Data from Analogous Reactions

The following table summarizes the yields of various 5-aryl-3-chloro-1,2,4-thiadiazoles synthesized using the analogous 3,5-dichloro-1,2,4-thiadiazole starting material. These results provide an indication of the expected efficiency of similar reactions with 3-Bromo-5-chloro-1,2,4-thiadiazole.

| Arylboronic Acid | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 5% |

| Phenylboronic acid | 3-Chloro-5-phenyl-1,2,4-thiadiazole | 78% |

| 4-Methylphenylboronic acid | 3-Chloro-5-(4-methylphenyl)-1,2,4-thiadiazole | 85% |

| 4-Fluorophenylboronic acid | 3-Chloro-5-(4-fluorophenyl)-1,2,4-thiadiazole | 75% |

Data adapted from the synthesis of 5-aryl-3-chloro-1,2,4-thiadiazoles.[2]

Potential Therapeutic Targets: Kinase Inhibition

The 1,2,4-thiadiazole scaffold has been identified as a promising core for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. For instance, derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3]

The general structure of these inhibitors often involves a central thiadiazole ring with various substituents designed to interact with the ATP-binding pocket of the kinase. The ability to readily functionalize the 3- and 5-positions of the 1,2,4-thiadiazole ring, starting from precursors like 3-Bromo-5-chloro-1,2,4-thiadiazole, makes it an attractive platform for generating focused libraries of potential kinase inhibitors.

Visualizations

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of 3-Bromo-5-chloro-1,2,4-thiadiazole.

Caption: Simplified RIPK1 signaling pathway and the point of intervention for thiadiazole-based inhibitors.

References

Application Notes and Protocols: 3-Bromo-5-chloro-1,2,4-thiadiazole as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,2,4-thiadiazole is a highly reactive heterocyclic compound that serves as a critical intermediate in the synthesis of novel agrochemicals.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts significant potential for the development of new pesticides, including fungicides, insecticides, and herbicides.[1] The thiadiazole ring is a recognized pharmacophore in a variety of biologically active molecules, and its derivatives are key players in the research and development of new crop protection agents.[2][3] This document provides detailed application notes and experimental protocols for the use of 3-bromo-5-chloro-1,2,4-thiadiazole in the synthesis of potential agrochemical candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-5-chloro-1,2,4-thiadiazole is presented in the table below.

| Property | Value | Reference |

| CAS Number | 37159-60-7 | [1] |

| Molecular Formula | C₂BrClN₂S | [1] |

| Molecular Weight | 199.46 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1] |

| Purity | ≥95% |

Key Reactions and Synthetic Pathways

3-Bromo-5-chloro-1,2,4-thiadiazole is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening. The differential reactivity of the bromine and chlorine atoms can potentially allow for selective functionalization.

A key synthetic transformation is the reaction with amines to produce 3-bromo-5-amino-1,2,4-thiadiazole derivatives. This reaction serves as a gateway to a wide range of further chemical modifications.

Further derivatization of the resulting amino-thiadiazole can lead to a diverse range of structures with potential agrochemical activity. The following diagram illustrates a logical workflow for the discovery of new agrochemicals starting from 3-bromo-5-chloro-1,2,4-thiadiazole.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine

This protocol is adapted from patent literature and describes the synthesis of 3-bromo-1,2,4-thiadiazol-5-amine via nucleophilic substitution of the chlorine atom in 3-bromo-5-chloro-1,2,4-thiadiazole with ammonia.

Materials:

-

3-Bromo-5-chloro-1,2,4-thiadiazole (1.00 equiv)

-

Ethanolic ammonia solution (2 M, 2.5 equiv)

-

Sealed microwave reaction tube

-

Ether

-

Water

Procedure:

-

To a sealed microwave reaction tube, add 3-bromo-5-chloro-1,2,4-thiadiazole (e.g., 2.6 g, 0.013 mol).

-

Add the 2 M ethanolic ammonia solution (16.25 mL, 0.0325 mol).

-

Seal the tube and heat the reaction mixture to 70°C in a microwave reactor for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting solid by suction filtration.

-

Wash the solid with ether and water.

-

Dry the solid to obtain 3-bromo-1,2,4-thiadiazol-5-amine as a white powder.

Application in Agrochemical Discovery

While specific commercial agrochemicals derived directly from 3-bromo-5-chloro-1,2,4-thiadiazole are not widely documented in publicly available literature, the broader class of thiadiazole derivatives has demonstrated significant potential in crop protection.

Fungicidal Activity

Thiadiazole derivatives are known to exhibit broad-spectrum fungicidal activity. For instance, various 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown considerable activity against a range of fungal pathogens.[4] It is plausible that derivatives of 3-bromo-5-chloro-1,2,4-thiadiazole could also possess potent fungicidal properties. Researchers can explore the synthesis of analogs of known thiadiazole fungicides by reacting the title compound with various nucleophiles.

Table 1: Fungicidal Activity of Exemplary 1,3,4-Thiadiazole Derivatives

| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |

| 2-(4-chlorophenyl)-5-(5-(4-chlorophenyl)-2-furyl)-1,3,4-thiadiazole | Phytophthora infestans | 85.3 | [4] |

| 2-(4-methylphenyl)-5-(5-(4-chlorophenyl)-2-furyl)-1,3,4-thiadiazole | Phytophthora infestans | 82.1 | [4] |

| 2-(4-methoxyphenyl)-5-(5-(4-chlorophenyl)-2-furyl)-1,3,4-thiadiazole | Phytophthora infestans | 80.5 | [4] |

Insecticidal Activity

The 1,2,4-thiadiazole scaffold has been incorporated into molecules with notable insecticidal properties. A study on 1,2,4-thiadiazole derivatives revealed activity against several insect pests, including those resistant to existing insecticides.[5] This highlights the potential of this heterocyclic system in developing new insect control agents.

Table 2: Insecticidal Activity of a 1,2,4-Thiadiazole Derivative

| Compound | Insect Species | Activity | Reference |

| 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole | Nilaparvata lugens (imidacloprid-resistant strain) | High activity | [5] |

Herbicidal Activity

Thiadiazole derivatives have also been investigated for their herbicidal effects.[2] The structural diversity that can be achieved starting from 3-bromo-5-chloro-1,2,4-thiadiazole allows for the exploration of various substitution patterns that may lead to potent and selective herbicides.

Conclusion